

# Benchmarking Clesacostat's Safety Profile Against Other Metabolic Drug Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Clesacostat |           |
| Cat. No.:            | B8194134    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the investigational drug **Clesacostat** against established metabolic drug classes, including statins, fibrates, thiazolidinediones (TZDs), SGLT2 inhibitors, and GLP-1 receptor agonists. The information is intended to assist researchers and drug development professionals in understanding the relative safety considerations of these therapeutic agents.

### **Executive Summary**

Clesacostat, a dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[1] As with any novel therapeutic agent, a thorough evaluation of its safety profile in comparison to existing standards of care is crucial. This guide summarizes available clinical trial data on the adverse effects of Clesacostat, primarily from studies of its combination with Ervogastat, and juxtaposes it with the well-documented safety profiles of other major metabolic drug classes. While direct head-to-head comparative trials are limited, this guide aims to provide a valuable resource by collating and contextualizing the available evidence.

### **Data Presentation: Comparative Safety Profiles**



The following tables summarize the key adverse events associated with **Clesacostat** (in combination with Ervogastat) and other major metabolic drug classes. It is important to note that the incidence rates are derived from various clinical trials with different patient populations, study durations, and methodologies, making direct comparisons challenging.

Table 1: Safety Profile of **Clesacostat** (in combination with Ervogastat)

| Adverse Event<br>Category                            | Specific Adverse<br>Event                  | Incidence Rate                                                                                 | Clinical<br>Trial/Source  |
|------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------|---------------------------|
| Metabolic                                            | Inadequate control of diabetes             | 6% (5mg Clesacostat<br>+ 150mg Ervogastat) -<br>7% (10mg<br>Clesacostat + 300mg<br>Ervogastat) | MIRNA Phase 2<br>Trial[2] |
| Undesirable fasting lipid and apolipoprotein profile | Not specified, but noted as an association | MIRNA Phase 2<br>Trial[2]                                                                      |                           |
| Serious Adverse<br>Events                            | Various                                    | 14% (5mg Clesacostat + 150mg Ervogastat) - 7% (10mg Clesacostat + 300mg Ervogastat)            | MIRNA Phase 2<br>Trial[2] |

Table 2: Safety Profile of Statins



| Adverse Event<br>Category | Specific Adverse<br>Event                                | Incidence Rate                 | Clinical<br>Trial/Source       |
|---------------------------|----------------------------------------------------------|--------------------------------|--------------------------------|
| Musculoskeletal           | Myalgia                                                  | 1-10%                          | Comprehensive reviews[3]       |
| Myopathy                  | <0.1%                                                    | AHA Scientific Statement[4]    |                                |
| Rhabdomyolysis            | <0.1%                                                    | AHA Scientific Statement[4]    |                                |
| Hepatic                   | Derangement in liver function tests                      | ~1%                            | Comprehensive reviews[3]       |
| Serious hepatotoxicity    | ~0.001%                                                  | AHA Scientific<br>Statement[4] |                                |
| Metabolic                 | New-onset diabetes<br>mellitus                           | ~0.2% per year of treatment    | AHA Scientific Statement[4]    |
| Neurological              | Hemorrhagic stroke<br>(in patients with prior<br>stroke) | Possible increased risk        | AHA Scientific<br>Statement[4] |

Table 3: Safety Profile of Fibrates



| Adverse Event Category | Specific Adverse<br>Event                         | Incidence Rate | Clinical<br>Trial/Source |
|------------------------|---------------------------------------------------|----------------|--------------------------|
| Gastrointestinal       | Dyspepsia, abdominal pain (Gemfibrozil)           | Up to 34.2%    | StatPearls Review[5]     |
| Hepatic                | Increased liver<br>transaminases<br>(Fenofibrate) | Up to 7.5%     | StatPearls Review[5]     |
| Renal                  | Increased serum creatinine                        | Common         | Meta-analysis[6]         |
| Musculoskeletal        | Myopathy (especially with statins)                | Increased risk | Cohort Study[7]          |
| Other                  | Venous thrombosis,<br>Cholelithiasis              | Increased risk | StatPearls Review[8]     |

Table 4: Safety Profile of Thiazolidinediones (TZDs)

| Adverse Event<br>Category             | Specific Adverse<br>Event               | Incidence Rate           | Clinical<br>Trial/Source         |
|---------------------------------------|-----------------------------------------|--------------------------|----------------------------------|
| Cardiovascular                        | Heart failure                           | Increased risk           | Comprehensive reviews[9][10][11] |
| Myocardial infarction (Rosiglitazone) | Potential increased risk                | Comprehensive reviews[9] |                                  |
| Skeletal                              | Bone fractures<br>(especially in women) | Increased risk           | CMAJ Review                      |
| Metabolic                             | Weight gain, Edema                      | Common                   | Comprehensive reviews[9][12]     |
| Oncologic                             | Bladder cancer<br>(Pioglitazone)        | Potential increased risk | Review[12]                       |

Table 5: Safety Profile of SGLT2 Inhibitors



| Adverse Event<br>Category | Specific Adverse<br>Event                            | Incidence Rate                    | Clinical<br>Trial/Source |
|---------------------------|------------------------------------------------------|-----------------------------------|--------------------------|
| Genitourinary             | Genital mycotic infections                           | Increased risk (OR ~3.3-3.5)      | Meta-analyses[13][14]    |
| Urinary tract infections  | Conflicting evidence,<br>potential increased<br>risk | Meta-analyses[13][14]<br>[15]     |                          |
| Metabolic                 | Diabetic ketoacidosis                                | Increased risk (OR ~2.33)         | Meta-analysis[16]        |
| Renal                     | Acute kidney injury                                  | Protective effect in some studies | Meta-analysis[15][16]    |
| Skeletal                  | Bone fracture                                        | Conflicting evidence              | Meta-analyses[13][15]    |
| Other                     | Lower limb<br>amputation<br>(Canagliflozin)          | Increased risk in some studies    | Review[14]               |

Table 6: Safety Profile of GLP-1 Receptor Agonists



| Adverse Event<br>Category | Specific Adverse<br>Event                             | Incidence Rate                                                               | Clinical<br>Trial/Source               |
|---------------------------|-------------------------------------------------------|------------------------------------------------------------------------------|----------------------------------------|
| Gastrointestinal          | Nausea, vomiting,<br>diarrhea                         | Common, especially at treatment initiation                                   | Comprehensive reviews[17][18][19] [20] |
| Pancreatic                | Pancreatitis                                          | Vigilance<br>recommended, but<br>causal link not<br>definitively established | Review[17]                             |
| Endocrine                 | Thyroid C-cell tumors (in rodents)                    | Black box warning for some agents, relevance to humans debated               | Review[17]                             |
| Renal                     | Acute kidney injury                                   | May confer renal<br>benefits in high-risk<br>populations                     | Review[18]                             |
| Ophthalmic                | Worsening of pre-<br>existing diabetic<br>retinopathy | Observed in some trials                                                      | Review[18][20]                         |

# Experimental Protocols: Key Safety Assessment Methodologies

The safety of metabolic drugs is evaluated through a rigorous series of preclinical and clinical studies, guided by regulatory bodies like the FDA and international standards such as the ICH guidelines.[21][22][23][24][25][26][27][28]

### **Preclinical Safety Evaluation**

Preclinical studies in animal models are designed to identify potential target organ toxicities and establish a safe starting dose for human trials.

• General Toxicity Studies: These studies involve repeated administration of the drug to at least two mammalian species (one rodent, one non-rodent) for durations relevant to the



proposed clinical use. Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.

- Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests includes assessment of cardiovascular, respiratory, and central nervous system functions.
- Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the
  potential of a drug to induce mutations or chromosomal damage. This typically includes a
  test for gene mutation in bacteria (Ames test), an in vitro cytogenetic evaluation of
  chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage
  using rodent hematopoietic cells.
- Carcinogenicity Studies: Long-term studies in rodents are conducted to assess the carcinogenic potential of a drug, particularly for drugs intended for chronic use.
- Reproductive and Developmental Toxicity Studies: These studies evaluate the potential
  effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal
  development.

#### **Clinical Safety Evaluation**

Clinical trials in humans are conducted in phases to gather comprehensive safety and efficacy data.

- Phase I: These are typically the first-in-human studies conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. Dose escalation studies are performed to determine the maximum tolerated dose.
- Phase II: These studies are conducted in a larger group of patients with the target disease to
  evaluate the efficacy of the drug and to further assess its safety. The MIRNA trial for
  Clesacostat is an example of a Phase II study.[2][29]
- Phase III: These are large-scale, multicenter, randomized, controlled trials designed to confirm the efficacy and safety of the drug in a larger and more diverse patient population.



These trials provide the primary basis for regulatory approval.

Phase IV (Post-marketing Surveillance): After a drug is approved and marketed, its safety is
continuously monitored through post-marketing surveillance programs to identify any rare or
long-term adverse effects that may not have been detected in clinical trials.

# Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of **Clesacostat** and the general workflow for safety assessment.



Click to download full resolution via product page

Caption: Clesacostat's Mechanism of Action.





Click to download full resolution via product page

Caption: General Workflow of Drug Safety Evaluation.

#### Conclusion



Clesacostat, as an ACC inhibitor, presents a novel mechanism for the treatment of MASH. The available safety data, primarily from combination therapy trials, suggest a manageable safety profile with the most notable adverse events being related to metabolic parameters. When benchmarked against other metabolic drug classes, it is evident that each class possesses a unique safety and tolerability profile. Statins are generally well-tolerated but carry a risk of muscle-related side effects and a small increased risk of new-onset diabetes. Fibrates are associated with gastrointestinal and hepatic adverse events and an increased risk of myopathy when combined with statins. Thiazolidinediones have a more concerning safety profile with risks of heart failure and bone fractures. SGLT2 inhibitors are associated with an increased risk of genitourinary infections and diabetic ketoacidosis, while GLP-1 receptor agonists commonly cause gastrointestinal side effects.

A definitive comparative safety assessment of **Clesacostat** will require data from larger, long-term, head-to-head clinical trials. As more data from ongoing and future studies of **Clesacostat** become available, a more precise understanding of its safety profile relative to other metabolic drugs will emerge. Researchers and clinicians should remain vigilant in monitoring the safety of all metabolic therapies and tailor treatment decisions to the individual patient's risk-benefit profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clesacostat Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin Therapy: Review of Safety and Potential Side Effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Fibric Acid Antilipemic Agents StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]

#### Validation & Comparative





- 6. Effects of fibrates on cardiovascular outcomes: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of Combined Statin and Fibrate Therapy: Risks of Liver Injury and Acute Kidney Injury in a Cohort Study from the Shizuoka Kokuho Database PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of glucagon-like peptide-1 receptor agonists: unresolved and emerging issues PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How safe is the use of thiazolidinediones in clinical practice? PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the safety of thiazolidinediones PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Use, safety and adverse effects of thiazolidinediones a review [wisdomlib.org]
- 13. Adverse Effects and Safety of SGLT2 Inhibitor Use among Patients with Type 2 Diabetes: Findings from RCT Evidence | North American Journal of Medicine and Science [najms.com]
- 14. Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary -PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Comprehensive evaluation of cardiovascular efficacy and safety outcomes of SGLT2 inhibitors in high risk patients of cardiovascular disease: systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The safety and tolerability of GLP-1 receptor agonists in the treatment of type 2 diabetes: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GLP-1 Receptor Agonists | Safety and Tolerability of Glucagon-Like Peptide-1 Receptor Agonists: A State-of-the-Art Narrative Review | springermedicine.com [springermedicine.com]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. ICH Guidelines for Clinical Safety ClinSkill [clinskill.com]
- 22. pubrica.com [pubrica.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. The FDA's Drug Review Process: Ensuring Drugs Are Safe and Effective | FDA [fda.gov]
- 26. researchgate.net [researchgate.net]



- 27. ddregpharma.mystrikingly.com [ddregpharma.mystrikingly.com]
- 28. pharmtech.com [pharmtech.com]
- 29. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Clesacostat's Safety Profile Against Other Metabolic Drug Classes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8194134#benchmarking-clesacostat-s-safety-profile-against-other-metabolic-drug-classes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com